SSR 146977 hydrochloride is a potent and selective antagonist of the tachykinin NK3 receptor []. It belongs to a class of compounds known as non-peptide tachykinin antagonists, which are synthetic molecules designed to block the activity of tachykinins []. Tachykinins are a family of neuropeptides involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction []. SSR 146977 hydrochloride specifically targets the NK3 receptor, one of the three main tachykinin receptor subtypes []. By blocking the NK3 receptor, SSR 146977 hydrochloride inhibits the binding of its natural ligand, neurokinin B, thereby modulating the downstream signaling pathways associated with NK3 receptor activation [].
The compound 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea; hydrochloride is a complex organic molecule notable for its potential therapeutic applications. It falls under the category of NK-3 receptor antagonists, which are being explored for various medical treatments, including obesity and metabolic syndrome management. The compound's unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical research.
The compound is classified as a piperidine derivative, specifically an NK-3 receptor antagonist. Its structural complexity arises from the incorporation of multiple aromatic rings and a urea functional group, which contribute to its pharmacological properties.
The synthesis of 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea; hydrochloride typically involves multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesis .
The molecular structure of 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea; hydrochloride can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 610.66 g/mol. Its structural complexity is evident in its multiple chiral centers and functional groups that influence its biological activity .
The compound undergoes various chemical reactions typical of amides and ureas, including:
Reactions involving this compound are typically carried out under controlled laboratory conditions to avoid side reactions that could lead to undesired products. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of intermediates and final products .
The mechanism by which 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea; hydrochloride exerts its effects involves antagonism at the NK-3 receptor site. This receptor is implicated in various physiological processes including:
Studies suggest that NK-3 receptor antagonists can lead to significant changes in body weight and fat distribution, making this compound a candidate for treating metabolic disorders .
The compound appears as a white crystalline solid at room temperature. Its solubility profile indicates good solubility in polar solvents like water due to the hydrochloride salt form.
Key chemical properties include:
Relevant data from HPLC analysis shows a purity level exceeding 99%, indicating high quality suitable for pharmaceutical applications .
The primary applications of 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea; hydrochloride include:
The ongoing research into this compound highlights its significance in developing new treatments aimed at managing obesity-related conditions .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: